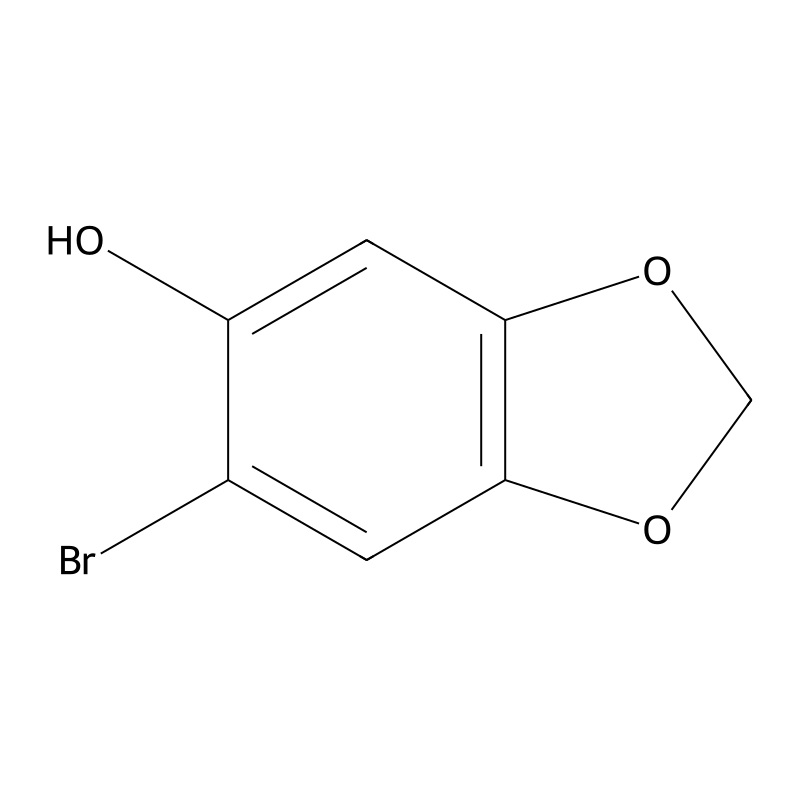6-Bromo-1,3-benzodioxol-5-ol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Anticancer Research
Summary of the Application: 6-Bromo-1,3-benzodioxol-5-ol is used in the synthesis of anticancer compounds. Specifically, it is used in the design and synthesis of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties .
Methods of Application: The compounds are synthesized via a Pd - catalyzed C-N cross - coupling . This process involves the reaction of 6-Bromo-1,3-benzodioxol-5-ol with various fused heteroaryl moieties at the 3-position .
Results or Outcomes: These compounds have been evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . Two compounds, 3- N -benzo [1,2,5]oxadiazole 17 and 3- N -2-methylquinoline 20, showed promising results with IC 50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .
6-Bromo-1,3-benzodioxol-5-ol is a chemical compound characterized by its unique structure, which includes a bromine atom and a benzodioxole moiety. Its molecular formula is CHBrO, and it is known for its potential applications in medicinal chemistry and organic synthesis. The compound features a hydroxyl group (-OH) at the 5-position of the benzodioxole ring, contributing to its reactivity and biological properties .
- Condensation Reactions: It can act as a precursor in synthesizing chalcone derivatives through condensation with aldehydes.
- Substitution Reactions: The bromine atom can be replaced by other nucleophiles, facilitating the formation of diverse derivatives.
- Coupling Reactions: It has been utilized in coupling reactions to create more complex organic molecules.
Research indicates that 6-Bromo-1,3-benzodioxol-5-ol exhibits significant biological activities:
- Antitumor Properties: It has been implicated in the development of purine-based inhibitors targeting heat shock protein 90, which plays a role in cancer progression .
- Hormonal Activity: The compound is involved in modulating intracellular calcium levels and firing activity in luteinizing hormone-releasing hormone neurons, indicating potential roles in endocrine regulation .
- Inhibition of Adipocyte Differentiation: It has been shown to inhibit lipid accumulation and differentiation in mature adipocytes, suggesting implications for metabolic disorders .
The synthesis of 6-Bromo-1,3-benzodioxol-5-ol can be approached through various methods:
- Bromination of 1,3-benzodioxol-5-ol: This method involves treating 1,3-benzodioxol-5-ol with brominating agents to introduce the bromine atom at the 6-position.
- Condensation Reactions: As noted earlier, it serves as a starting material for synthesizing other compounds through condensation with different substrates .
- Functional Group Transformations: Various functional group transformations can be employed to modify the core structure and introduce desired functionalities.
6-Bromo-1,3-benzodioxol-5-ol finds applications across several fields:
- Medicinal Chemistry: Its role as a precursor for developing antitumor agents highlights its significance in drug discovery.
- Organic Synthesis: The compound is utilized as a building block for synthesizing complex organic molecules .
- Biological Research: Its biological activities make it a subject of interest in studies related to hormonal regulation and metabolic diseases.
Studies on interaction profiles reveal that 6-Bromo-1,3-benzodioxol-5-ol interacts with various biological targets:
- Receptor Interactions: It has been shown to recruit beta-arrestin 2 at the plasma membrane, influencing signaling pathways related to vascular contractibility and cancer progression .
- Signal Transduction Pathways: The compound mediates rapid genomic responses through pathways like EGFR/ERK, emphasizing its role in cellular signaling dynamics .
Several compounds share structural similarities with 6-Bromo-1,3-benzodioxol-5-ol. Notable examples include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1,3-Benzodioxole | Lacks bromine; simpler structure | Found in various natural products |
| Sesamol | Contains similar benzodioxole structure | Known for antioxidant properties |
| 6-Hydroxybenzodioxole | Hydroxyl group at different position | Less reactive than 6-Bromo variant |
| (6-Bromo-1,3-benzodioxol-5-yl)methanol | Methanol derivative; retains bromine | Exhibits different solubility and reactivity properties |
The uniqueness of 6-Bromo-1,3-benzodioxol-5-ol lies in its specific arrangement of functional groups that confer distinct biological activities and reactivity patterns not present in its analogs.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








